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Compound of Interest

Compound Name: Methyl 3-fluoro-5-methylbenzoate

Cat. No.: B1419044

An In-Depth Technical Guide to Methyl 3-fluoro-5-methylbenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic
properties of Methyl 3-fluoro-5-methylbenzoate. It is intended for researchers, scientists, and
professionals in drug development and chemical synthesis who require a detailed
understanding of this compound for its application as a versatile chemical intermediate.

Introduction and Molecular Structure

Methyl 3-fluoro-5-methylbenzoate (CAS No. 660416-38-6) is an aromatic ester that serves
as a valuable building block in organic synthesis.[1] Its structure incorporates a benzene ring
substituted with a methyl group, a fluorine atom, and a methyl ester group in a 1,3,5-
substitution pattern. This unique arrangement of functional groups—an electron-donating
methyl group, an electron-withdrawing and sterically small fluorine atom, and a meta-directing
ester—provides a nuanced reactivity profile that is highly useful in the targeted synthesis of
complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2][3] The
fluorine substituent is of particular interest as its incorporation into bioactive molecules can
significantly enhance metabolic stability, binding affinity, and membrane permeability.

Caption: 2D structure of Methyl 3-fluoro-5-methylbenzoate.

Physicochemical Properties
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The fundamental physicochemical properties of a compound are critical for predicting its
behavior in reactions, designing purification strategies, and ensuring safe handling. The
properties for Methyl 3-fluoro-5-methylbenzoate are summarized below.

Property Value Source
CAS Number 660416-38-6 [1]
Molecular Formula CoHoFO2 [1]
Molecular Weight 168.16 g/mol [1]

Data not available; likely a
Appearance colorless liquid or low-melting N/A

solid.

. i Data not available; estimated
Boiling Point N/A
to be ~220-230 °C.

Melting Point Data not available. N/A

) Data not available; estimated
Density N/A
to be ~1.1-1.2 g/cm3,

) Typically 295% from
Purity _ _ [1]
commercial suppliers.

Expected to be soluble in
common organic solvents

Solubility (e.g., methanol, ethyl acetate, N/A
dichloromethane) and slightly

soluble in water.[4]

Spectroscopic Data Analysis

While specific experimental spectra for this exact compound are not widely published, its
structure allows for a confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the different proton environments. The aromatic region should display three signals, likely
complex multiplets or singlets, for the protons on the benzene ring. The methyl ester group (-
OCHs) would appear as a sharp singlet around 3.9 ppm.[5] The aromatic methyl group (-
CHs) would also be a singlet, typically resonating further upfield around 2.4 ppm.[5]

e 13C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the
ester is the most deshielded, appearing around 165-167 ppm.[5] The aromatic carbons will
appear in the 110-165 ppm range, with the carbon directly bonded to the fluorine atom
showing a large one-bond coupling constant (1XJC-F). The ester methyl carbon and the
aromatic methyl carbon will appear upfield, typically around 52 ppm and 21 ppm,
respectively.[5]

e 19F NMR: The fluorine NMR spectrum will show a single resonance, as there is only one
fluorine atom in the molecule. This signal will be coupled to the adjacent aromatic protons,
providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. Key
absorption bands for Methyl 3-fluoro-5-methylbenzoate would include:

C=0 Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group,
expected around 1720-1740 cm~1.[6]

e C-O Stretch: A strong band for the ester C-O bond, typically found in the 1100-1300 cm~1
region.

o Aromatic C-H Stretch: Signals appearing just above 3000 cm~1.[7]

 Aliphatic C-H Stretch: Signals from the two methyl groups appearing just below 3000 cm~1.
[7]

o C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm™2.

e Aromatic C=C Bending: Multiple bands in the 1450-1600 cm~1 region.
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Mass Spectrometry (MS)

In mass spectrometry with electron ionization (El), the molecular ion peak (M*) would be
observed at m/z = 168.16. Common fragmentation patterns for methyl benzoates include the
loss of the methoxy group (-OCHs) to give a peak at m/z = 137, and the loss of the entire ester
functionality.

Synthesis and Experimental Protocols

The most direct and common method for synthesizing Methyl 3-fluoro-5-methylbenzoate is
the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoro-5-
methylbenzoic acid (CAS 518070-19-4).[8] This reaction involves treating the carboxylic acid
with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid
(H2S0a4) or thionyl chloride (SOCI2).[4][9][10]

3-fluoro-5-methylbenzoic acid
+ Methanol (excess) S —
Reaction Vessel Aqueous Workup Purification
(Heat to reflux) (Neutralize acid, extract with organic solvent) (Column Chromatography) Wit SRl - Tt e
Acid Catalyst
(e.g., H2S04)

Click to download full resolution via product page

Caption: Fischer esterification workflow for synthesis.

Detailed Experimental Protocol: Fischer Esterification

Causality: This protocol utilizes an excess of methanol to drive the equilibrium towards the
product side, in accordance with Le Chéatelier's principle. Thionyl chloride is a highly effective
catalyst as it reacts with trace water and converts the carboxylic acid to a more reactive acyl
chloride intermediate in situ, facilitating a high-yield reaction.[4][9]

e Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 3-fluoro-5-methylbenzoic acid (1.0 eq).
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e Solvent Addition: Add anhydrous methanol (10-20 mL per gram of acid). The large excess
serves as both reactant and solvent.

» Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add thionyl
chloride (1.5-2.0 eq) dropwise to the stirring solution. Note: This reaction is exothermic and
releases HCIl and SO: gas.

o Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to
reflux (approximately 65-70 °C). Monitor the reaction progress using Thin Layer
Chromatography (TLC). The reaction is typically complete within 3-5 hours.[9]

e Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and
remove the excess methanol under reduced pressure using a rotary evaporator.[9]

o Aqueous Workup: Dissolve the resulting crude oil in an organic solvent such as ethyl
acetate. Carefully pour the solution into a separatory funnel containing a saturated aqueous
solution of sodium bicarbonate (NaHCO3) to neutralize the remaining acid. Extract the
agueous layer with ethyl acetate (3x).

» Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure to yield the crude
product.

« Purification: If necessary, purify the crude product by silica gel column chromatography,
typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent.[9]

Chemical Properties and Reactivity

o Ester Hydrolysis: The methyl ester group can be hydrolyzed back to the parent carboxylic
acid under either acidic or basic (saponification) conditions.

» Aromatic Ring Reactivity: The benzene ring can undergo further electrophilic aromatic
substitution. The directing effects of the existing substituents are key:

o The methyl group is an ortho-, para- director and activating.

o The fluoro group is an ortho-, para- director but deactivating.
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o The methyl ester group is a meta- director and deactivating. The interplay of these effects
makes the C4 and C6 positions the most likely sites for further substitution, though
reaction conditions would need to be carefully controlled.

e Nucleophilic Aromatic Substitution (SNAr): While less reactive than rings with strong
electron-withdrawing groups like nitro, the fluorine atom can potentially be displaced by
strong nucleophiles under specific conditions, a reaction pathway valuable in medicinal
chemistry.[3]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Methyl 3-fluoro-5-methylbenzoate is not
widely available. However, based on analogous compounds, the following precautions are
advised.[11][12][13]

Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory
irritation.[11][12][13]

o Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear
appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

» Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse
immediately with plenty of water.[14]

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong acids, bases, and oxidizing agents.

Trustworthiness Note: This safety information is generalized. The end-user is required to
consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this
chemical.

Applications in Research and Development

Methyl 3-fluoro-5-methylbenzoate is primarily utilized as an intermediate or building block in
organic synthesis. Its value lies in its pre-functionalized aromatic core, which allows for efficient
construction of more complex molecular architectures. Key application areas include:
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e Pharmaceutical Synthesis: Used in the development of novel therapeutic agents. The

fluorinated aromatic motif is a common feature in many modern drugs.[2][15]

o Agrochemical Research: Serves as a precursor for new pesticides and herbicides, where the

fluorine atom can enhance biological activity and stability.[2]

o Materials Science: Employed in the synthesis of specialty polymers and functional materials

where its specific electronic and physical properties can be exploited.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluoro-5-methylbenzoate"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1419044#physical-and-chemical-characteristics-of-
methyl-3-fluoro-5-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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